

2-Methoxy-3-methylpyrazine-d3 CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-3-methylpyrazine-d3

Cat. No.: B12361156

[Get Quote](#)

Technical Guide: 2-Methoxy-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-3-methylpyrazine-d3**, a deuterated analog of the naturally occurring flavor and aroma compound 2-Methoxy-3-methylpyrazine. This document details its chemical identifiers, and provides generalized experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Chemical Identifiers and Properties

A specific CAS Registry Number for **2-Methoxy-3-methylpyrazine-d3** is not readily found in major chemical databases. In practice, isotopically labeled compounds are often referenced by the CAS number of the parent, unlabeled compound, with the isotopic enrichment specified separately. The identifiers and properties of the non-deuterated form, 2-Methoxy-3-methylpyrazine, are provided below as a primary reference.^{[1][2][3][4][5]}

Table 1: Chemical Identifiers for 2-Methoxy-3-methylpyrazine

Identifier	Value
CAS Number	2847-30-5[1][2][3][4][5]
Molecular Formula	C ₆ H ₈ N ₂ O[2][3]
Molecular Weight	124.14 g/mol [2][3]
IUPAC Name	2-methoxy-3-methylpyrazine[1]
InChI	InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3[1][3]
InChIKey	VKJIAEQRBQLLA-UHFFFAOYSA-N[1][3]
SMILES	<chem>CC1=C(OC)N=CC=N1</chem> [1]
EC Number	220-651-6[1]
FEMA Number	3183[5]

Table 2: Physicochemical Properties of 2-Methoxy-3-methylpyrazine

Property	Value
Appearance	Colorless to pale yellow liquid[6]
Odor	Nutty, roasted, hazelnut, almond, peanut[5][7][8]
Boiling Point	48-52 °C at 10 mmHg[5]
Density	1.06 g/mL at 25 °C[5]
Refractive Index	n ₂₀ /D 1.507 (lit.)[5]
Flash Point	132 °F (55.6 °C)[4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **2-Methoxy-3-methylpyrazine-d3** are not widely published. However, general methodologies for the synthesis of deuterated pyrazines and their subsequent analysis can be adapted.

Synthesis of 2-Methoxy-3-methylpyrazine-d3

The synthesis of **2-Methoxy-3-methylpyrazine-d3** can be achieved through the methylation of 2-hydroxy-3-methylpyrazine using a deuterated methylating agent, such as iodomethane-d3.

Materials:

- 2-Hydroxy-3-methylpyrazine
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Iodomethane-d3 (CD₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Deprotonation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-hydroxy-3-methylpyrazine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature for 1 hour.
- **Methylation:** Cool the reaction mixture back to 0 °C and add iodomethane-d3 dropwise. Allow the reaction to warm to room temperature and stir overnight.
- **Quenching and Extraction:** Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude **2-Methoxy-3-methylpyrazine-d3** by column chromatography on silica gel.

Analytical Characterization

The successful synthesis and purity of **2-Methoxy-3-methylpyrazine-d3** should be confirmed by standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

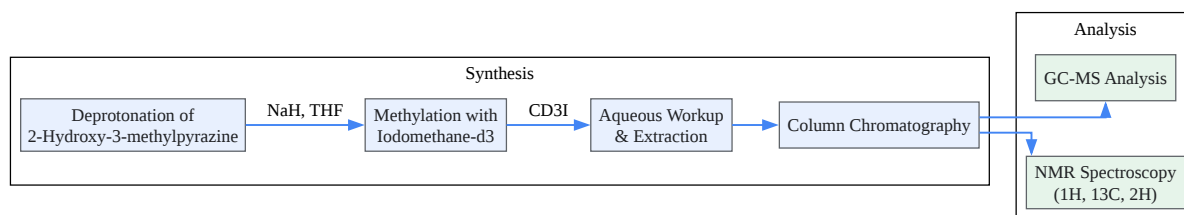
- Objective: To determine the purity and confirm the mass of the deuterated product.
- Method: A capillary GC column suitable for separating volatile organic compounds should be used. The mass spectrometer will show a molecular ion peak at m/z 127, corresponding to the mass of the d3-isotopologue.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the position and extent of deuteration.
- ^1H NMR: The proton NMR spectrum will show the absence of the methoxy singlet that is present in the non-deuterated compound.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium.
- ^2H NMR: The deuterium NMR spectrum will show a singlet corresponding to the deuterium atoms of the methoxy group.

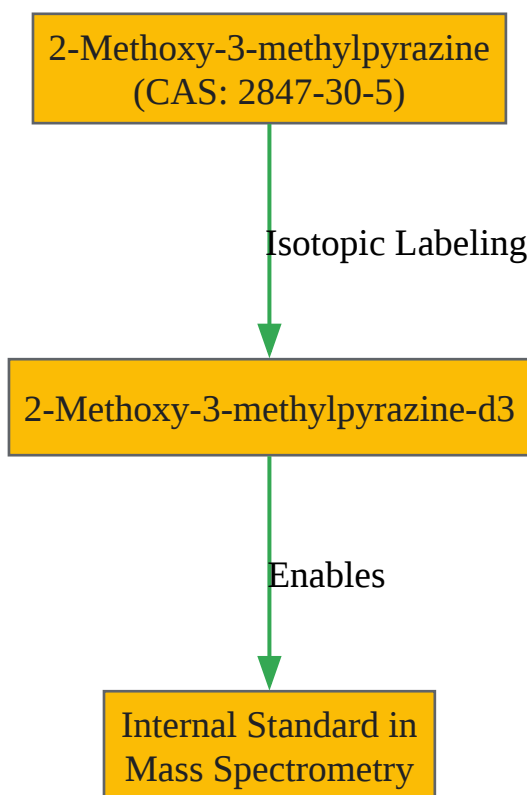
Visualizations

The following diagrams illustrate the generalized workflow for the synthesis and analysis of **2-Methoxy-3-methylpyrazine-d3**.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and analysis of **2-Methoxy-3-methylpyrazine-d3**.



[Click to download full resolution via product page](#)

Logical relationship between the parent compound and its deuterated analog for use as an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]
- 4. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentcompany.com]
- 5. 2-Methoxy-3-methylpyrazine CAS#: 2847-30-5 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY [ventos.com]
- 8. chemhub.com [chemhub.com]
- To cite this document: BenchChem. [2-Methoxy-3-methylpyrazine-d₃ CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361156#2-methoxy-3-methylpyrazine-d3-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com